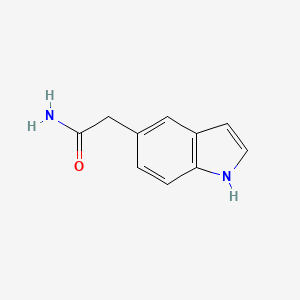

1H-Indole-5-acetamide

Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Drug Discovery

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. tandfonline.com It is considered a "privileged scaffold" because its framework is a common feature in numerous natural products, alkaloids, and synthetic molecules that exhibit a wide array of biological activities. bohrium.comnih.gov The versatility of the indole nucleus allows it to interact with diverse biological targets, including enzymes and receptors, making it a focal point for the development of new therapeutic agents. tandfonline.commdpi.com

The structural adaptability of the indole scaffold is a key reason for its prominence. The N-1, C-2, C-3, and C-4 to C-7 positions on the ring can be substituted with various functional groups, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.gov This modularity facilitates the exploration of structure-activity relationships (SAR) to design novel drugs with enhanced efficacy and specificity. bohrium.comnih.gov

Indole derivatives have been successfully developed into drugs for a multitude of conditions. Their therapeutic applications are extensive, encompassing treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov The biological activities attributed to indole-containing compounds are vast and include:

Anticancer tandfonline.commdpi.com

Antimicrobial (antibacterial, antifungal) mdpi.comresearchgate.net

Antiviral nih.gov

Anti-inflammatory tandfonline.commdpi.com

Antioxidant bohrium.com

Antidiabetic tandfonline.combohrium.com

Antihypertensive nih.gov

Neuroprotective researchgate.net

The significance of the indole scaffold is underscored by the number of FDA-approved drugs that incorporate this heterocyclic system.

Table 1: Examples of FDA-Approved Drugs Featuring the Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) used for pain and inflammation. mdpi.com |

| Vincristine | Anticancer agent used in chemotherapy. mdpi.com |

| Sumatriptan | Treatment of migraine headaches. |

| Ondansetron | Anti-emetic used to prevent nausea and vomiting. |

| Perindopril | ACE inhibitor used for hypertension and cardiovascular disease. bohrium.com |

This table provides illustrative examples and is not an exhaustive list.

Rationale for Investigating 1H-Indole-5-acetamide as a Research Target

The scientific interest in this compound (also known as 2-(1H-indol-5-yl)acetamide) stems primarily from its utility as a versatile chemical intermediate and a core structural motif for the synthesis of more complex, biologically active molecules. iosrjournals.orgbldpharm.com While research on the specific biological profile of this compound itself is not extensively detailed in public literature, its value is established through the activities of its derivatives.

The rationale for its investigation is built on several key points:

Synthetic Building Block: The structure of this compound provides a foundation for creating novel compounds. The acetamide (B32628) group at the 5-position serves as a handle for further chemical modifications, allowing researchers to attach different molecular fragments and explore how these changes impact biological activity. iosrjournals.org

Precursor to Bioactive Derivatives: Research has demonstrated that derivatives synthesized from an indole-5-acetamide core exhibit significant biological potential. For instance, studies have focused on creating new series of compounds by reacting the acetamide portion of the molecule to produce derivatives with potential therapeutic applications.

Exploration of Structure-Activity Relationships (SAR): By using this compound as a starting scaffold, medicinal chemists can systematically alter its structure to understand the chemical features required for a desired biological effect. This process is crucial for optimizing lead compounds in the drug discovery pipeline. For example, research into N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides revealed that different substituents on the benzothiazole (B30560) ring led to varying degrees of antimicrobial activity. iosrjournals.org

The following table summarizes research findings on derivatives that utilize the indole-acetamide scaffold, highlighting the rationale for investigating this chemical entity as a target for synthesis and further development.

Table 2: Research Findings on Derivatives of Indole-Acetamides

| Derivative Class | Research Focus | Findings | Reference |

|---|---|---|---|

| N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides | Synthesis and antimicrobial screening. | Several synthesized compounds showed promising antibacterial activity against strains like Escherichia coli and Pseudomonas, and antifungal activity against Aspergillus niger and Candida albicans. | iosrjournals.org |

| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides | Synthesis and antimicrobial evaluation. | Synthesized compounds demonstrated activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. | nih.gov |

| 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives | Synthesis and evaluation of antioxidant properties. | Several of the novel derivatives exhibited considerable antioxidant activity, with some compounds showing remarkable effects at low concentrations. | bohrium.com |

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(1H-indol-5-yl)acetamide |

InChI |

InChI=1S/C10H10N2O/c11-10(13)6-7-1-2-9-8(5-7)3-4-12-9/h1-5,12H,6H2,(H2,11,13) |

InChI Key |

ZLGOIJVZHJWSPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1h Indole 5 Acetamide

Established Synthetic Routes for Indole-Acetamide Derivatives

The formation of the indole (B1671886) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century. These can be adapted to produce 1H-Indole-5-acetamide, often by using appropriately substituted starting materials.

Classical Indole Synthesis Approaches Applicable to this compound

Many well-established indole syntheses can be theoretically applied to prepare this compound by selecting the correct precursors. These methods often involve the formation of the pyrrole (B145914) ring onto a benzene (B151609) scaffold.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.combyjus.com To synthesize a 5-substituted indole, a p-substituted phenylhydrazine is typically used. For this compound, the synthesis could start from 4-acetylaminophenylhydrazine.

Bartoli Indole Synthesis : This reaction produces substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.comthieme-connect.de It is particularly useful for the synthesis of 7-substituted indoles but can be adapted for other isomers. wikipedia.org The synthesis of a 5-acetamidoindole would require a suitably substituted nitroarene.

Hemetsberger Indole Synthesis : This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.comsemanticscholar.org The starting material's stability and synthesis can be challenging. wikipedia.org

Bischler–Möhlau Indole Synthesis : This synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline (B41778) or a substituted aniline. wikipedia.orgchemeurope.com Milder, microwave-assisted, solvent-free conditions have been developed to improve yields and environmental friendliness. organic-chemistry.org

Julia Indole Synthesis : This method is not as commonly cited in the general search results for indole synthesis.

Larock Indole Synthesis : A versatile palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly adaptable for producing various substituted indoles. wikipedia.org The synthesis of a 5-aminoindole (B14826) derivative could be achieved using a substituted o-iodoaniline, which could then be acetylated.

Nenitzescu Indole Synthesis : This reaction forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.comwikipedia.org While this method directly produces 5-substituted indoles, the starting materials would need to be carefully chosen to yield the desired acetamide (B32628) functionality.

Madelung Synthesis : This reaction involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.orgsemanticscholar.org It is a useful method for producing indoles from N-acyl-o-toluidines. wikipedia.org Recent modifications have allowed for milder reaction conditions. organic-chemistry.org

Reissert Indole Synthesis : This method synthesizes indoles or substituted indoles from an ortho-nitrotoluene and diethyl oxalate. wikipedia.orgdrugfuture.com The process involves condensation followed by reductive cyclization. wikipedia.org

A summary of these classical methods is presented in the table below.

| Synthesis Name | General Reactants | Key Features | Applicability to this compound |

| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, widely used. wikipedia.orgjk-sci.combyjus.com | Requires 4-acetylaminophenylhydrazine as a starting material. |

| Bartoli | o-Substituted nitroarene, Vinyl Grignard reagent | Good for 7-substituted indoles. wikipedia.orgjk-sci.comthieme-connect.de | Requires a specifically substituted nitroarene. |

| Hemetsberger | 3-Aryl-2-azido-propenoic ester | Thermal decomposition, yields indole-2-carboxylates. wikipedia.orgsynarchive.comsemanticscholar.org | Starting material synthesis can be complex. wikipedia.org |

| Bischler–Möhlau | α-Bromo-acetophenone, Aniline | Forms 2-arylindoles, often requires harsh conditions. wikipedia.orgchemeurope.com | Can be adapted with substituted anilines. |

| Larock | o-Iodoaniline, Disubstituted alkyne | Palladium-catalyzed, versatile. wikipedia.orgsynarchive.com | Applicable with substituted anilines. |

| Nenitzescu | Benzoquinone, β-Aminocrotonic ester | Forms 5-hydroxyindoles. wikipedia.orgsynarchive.comwikipedia.org | Would require modification to introduce the acetamide group. |

| Madelung | N-Phenylamide | Intramolecular cyclization, high temperatures. wikipedia.orgsemanticscholar.org | Applicable with substituted N-phenylamides. |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Multi-step process involving reduction and cyclization. wikipedia.orgdrugfuture.com | Applicable with substituted o-nitrotoluenes. |

One-Pot Synthesis Strategies for Indole-Acetamide Formation

Modern synthetic chemistry often focuses on efficiency and sustainability, leading to the development of one-pot synthesis strategies. These methods combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates. For indole-acetamide derivatives, a one-pot approach could involve the formation of the indole ring followed immediately by the introduction or modification of the acetamide side chain. Microwave-assisted solid-state reactions are an example of how classical syntheses like the Bischler method can be adapted to a more efficient one-pot procedure. organic-chemistry.org

Transition Metal-Catalyzed Processes in Indole Synthesis

Transition metal catalysis has revolutionized organic synthesis, and the formation of indoles is no exception. Palladium-catalyzed reactions, such as the Larock indole synthesis, are particularly prominent. wikipedia.orgsynarchive.comrsc.orgub.edu These methods often offer high efficiency and milder reaction conditions compared to classical approaches. mdpi.com Gold-catalyzed hydroamination of alkynes also provides a route to indole synthesis. mdpi.com Copper-catalyzed reactions have been employed in modified Madelung-type syntheses. semanticscholar.org These catalytic systems can be tailored to accommodate a wide range of functional groups, making them suitable for the synthesis of complex indole derivatives like this compound.

Biosynthetic Pathways and Microbial Transformation of Indole Precursors

Nature provides elegant and efficient routes to complex molecules. In some microorganisms, indole-3-acetic acid (a related compound) is synthesized from tryptophan via an indole-3-acetamide (B105759) intermediate. This pathway involves two key enzymes: tryptophan monooxygenase, which converts tryptophan to indole-3-acetamide, and indole-3-acetamide hydrolase, which then hydrolyzes the acetamide to the carboxylic acid. While this pathway produces the 3-substituted isomer, the enzymatic machinery involved showcases a biological approach to the synthesis of indole-acetamides. Microbial transformation can also be used to modify indole precursors, offering a green chemistry approach to the synthesis of indole derivatives.

Optimization of Synthesis and Purification Methods for this compound Analogues

The optimization of synthetic routes is crucial for improving yields, reducing costs, and increasing the sustainability of chemical processes. For the synthesis of this compound analogues, optimization may involve screening different catalysts, solvents, and reaction conditions. For instance, in the Larock indole synthesis, the choice of palladium catalyst and ligands can significantly impact the reaction's efficiency. nih.gov

Purification of the final product is another critical step. Common methods for the purification of indole derivatives include recrystallization and column chromatography. google.commdpi.com The choice of solvent for recrystallization is critical for obtaining high-purity crystals. google.com For industrial-scale production, more advanced purification techniques such as extraction and solute crystallization may be employed to enhance efficiency and yield. mdpi.comnih.gov

Strategies for Structural Modification and Derivatization of the this compound Scaffold

The this compound scaffold offers several sites for structural modification, allowing for the creation of a library of derivatives with potentially diverse biological activities. Key positions for derivatization include:

The indole nitrogen (N-1) : Alkylation, arylation, or acylation at this position can significantly alter the compound's properties.

The C-2 and C-3 positions of the pyrrole ring : These positions are susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

The benzene ring (C-4, C-6, and C-7) : These positions can be functionalized through electrophilic aromatic substitution or by starting with an already substituted indole.

The acetamide side chain : The amide nitrogen and the terminal methyl group can be modified to introduce different substituents.

These modifications can be achieved through a variety of standard organic reactions. For example, the indole nitrogen can be alkylated using an alkyl halide in the presence of a base. The C-3 position is particularly reactive towards electrophiles. The benzene ring can be halogenated, nitrated, or sulfonated, and these groups can then be further transformed. The acetamide group itself can be hydrolyzed to the corresponding amine, which can then be derivatized in numerous ways.

Substitution Reactions on the Indole Nucleus

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. The preferred site for such substitutions is the C-3 position due to the stability of the resulting cation intermediate. However, if the C-3 position is occupied, electrophilic attack typically occurs at the C-2 position, followed by the C-6 position on the benzene ring. In the context of this compound and its analogs, substitutions on the indole core, particularly on the nitrogen atom (N-1) and the benzene portion of the bicycle, are common strategies for chemical diversification.

One direct modification is the substitution at the N-1 position. For instance, the indolic nitrogen can be alkylated. In a study of 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety, the methylation of the indole nitrogen was performed using methyl iodide. This reaction, targeting the N-H group, resulted in the corresponding N-methylated indole derivative, which was then evaluated to understand the role of the indole N-H proton in biological activity. Similarly, the nitrogen of the indole ring can be alkylated with reagents like ethyl bromoacetate, followed by hydrolysis to yield a carboxylic acid, which serves as a handle for further modifications.

Electrophilic substitution on the benzene ring of the indole nucleus is another key method for derivatization. Halogenation and nitration are common examples. The synthesis of various halogenated indolone-acetamide derivatives has been reported, including those with chloro, bromo, iodo, and fluoro substituents on the indole ring. Nitration of an oxindole-acetamide scaffold, a related structure, was achieved using fuming nitric acid in trifluoroacetic acid to introduce a nitro group at the 5-position of the ring. These substitutions significantly alter the electronic properties of the indole ring, which can have a profound impact on the molecule's interaction with biological targets.

Modifications of the Acetamide Moiety

The acetamide side chain at the 5-position of the indole ring offers numerous opportunities for chemical modification. A prevalent strategy involves the synthesis of a reactive intermediate, such as 2-chloro-N-(1H-indol-5-yl)acetamide, which can then undergo nucleophilic substitution. This intermediate is typically prepared by reacting 1H-indol-5-amine with 2-chloroacetyl chloride.

The chlorine atom on the acetyl group is a good leaving group, allowing for the introduction of various functionalities. For example, it can be displaced by primary or secondary amines to create more complex acetamide derivatives. In one synthetic scheme, 2-chloro-N-(1H-indol-5-yl)acetamide was reacted with a series of (5-substituted-benzo[d]thiazol-2-yl)methanamines to produce novel N-(1H-indol-5-yl)-2-(((benzo[d]thiazol-2-yl)methyl)amino)acetamides.

Similarly, the chlorine can be substituted by sulfur nucleophiles. In the development of hybrid anticancer agents, an N-(indol-pyrazol-yl)-2-chloroacetamide intermediate was reacted with various 1,3,4-thiadiazole-2-thiols in the presence of a base. This reaction resulted in the formation of a thioether linkage, connecting the acetamide group to a thiadiazole ring.

Another approach to modifying the acetamide moiety is to build it from a precursor, such as an indole carboxylic acid. The carboxylic acid can be activated and then coupled with a wide array of amines to form N-substituted acetamide derivatives. This method allows for significant diversity at the terminal end of the acetamide group. For instance, an indole carboxylic acid derivative was coupled with various substituted anilines using peptide coupling agents like EDCI to generate a library of N-aryl acetamide indoles for antimalarial screening.

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Studies

The systematic introduction of diverse chemical moieties onto the this compound scaffold is fundamental for establishing structure-activity relationships (SAR). SAR studies help to identify the chemical features responsible for a compound's biological activity and to optimize its potency and other properties.

SAR on the Indole Nucleus

Modifications to the indole ring itself have been shown to be critical for biological activity. In a study on inhibitors of HIV-1 Tat-mediated transcription, SAR analysis revealed that the indole moiety was superior to a naphthyl group for inhibitory effect. Furthermore, methylation of the indole N-H group in one of the potent derivatives led to a complete loss of biological activity, indicating the importance of the hydrogen bond donating capability of the N-H proton for the compound's function.

| Modification | Compound Example | Biological Effect | Reference |

| Indole N-H Methylation | Compound 19 | Abolished biological effect | |

| Indole replaced by Naphthyl | Compounds 5-7 | ~50-fold lower inhibitory effect |

SAR on Attached Heterocycles

In the development of antimalarial compounds, researchers systematically replaced a 5-methyl-1,3,4-oxadiazole group on the indole core with other isosteric heterocycles. This SAR study demonstrated that even subtle changes could dramatically affect activity. While a 5-methyl-1,2,4-oxadiazole (B8629897) analog showed reduced potency, a 3-methyl-1,2,4-oxadiazole analog was completely inactive. The investigation concluded that a 4-(N-methyl-pyrazole) was the most effective replacement, highlighting a specific heterocyclic motif as being optimal for activity.

| Heterocyclic Moiety | Relative Activity | Reference |

| 5-methyl-1,3,4-oxadiazole | Baseline | |

| 5-methyl-1,2,4-oxadiazole | 2-fold reduction | |

| 3-methyl-1,2,4-oxadiazole | Inactive | |

| 4-(N-methyl-pyrazole) | Most suitable replacement |

SAR on the Acetamide Moiety

For a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives evaluated as α-amylase inhibitors, the substitutions on the N-phenyl ring of the acetamide moiety were systematically varied. The SAR study showed that an unsubstituted phenyl ring conferred moderate activity. The addition of alkyl groups, such as a methyl group at the para position, resulted in slightly reduced activity, while various dimethyl substitutions led to variable inhibitory effects. This demonstrates that the nature and position of substituents on the terminal part of the acetamide chain are key determinants of biological potency.

Development of Hybrid Molecules Incorporating this compound Motifs

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. This approach aims to create novel compounds with improved affinity, efficacy, or a modified activity profile. The this compound scaffold has been successfully incorporated into various hybrid molecules.

One example involves the fusion of the indole-acetamide motif with a benzothiazole (B30560) moiety. In this design, the acetamide linker connects the 1H-indol-5-yl core to a (benzo[d]thiazol-2-yl)methyl group, creating a hybrid structure intended to leverage the biological activities associated with both heterocyclic systems.

More complex hybrids have also been synthesized. In a search for new anticancer agents, researchers created molecules combining indole, pyrazole, acetamide, and 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) rings. The synthesis involved linking an indole-pyrazole core to the thiadiazole or triazole moiety via an acetamide bridge. This strategy resulted in multi-scaffold hybrids with potent antiproliferative activity.

Another innovative approach involved the ring-opening of N-acetylisatins with indole-containing hydrazides. This reaction produced complex hybrid molecules incorporating indole and isatin (B1672199) fragments linked by a glyoxylamide-hydrazide chain, which includes an acetamide substructure. These examples underscore the utility of the indole-acetamide framework as a versatile building block for the construction of sophisticated hybrid molecules with potential therapeutic applications.

Preclinical Biological Activity and Mechanistic Insights of 1h Indole 5 Acetamide and Its Derivatives

Evaluation of Potential Pharmacological Activities

The indole (B1671886) nucleus is a foundational scaffold in the development of numerous anticancer agents. nih.govnih.gov Its derivatives have been extensively studied for their ability to interfere with various biological processes essential for cancer cell survival and growth, such as cell cycle progression, apoptosis, and drug resistance mechanisms. nih.gov

Derivatives of indole-acetamide have demonstrated significant capabilities in modulating the cell cycle and inducing programmed cell death (apoptosis) in cancer cells. nih.govnih.gov These effects are crucial for halting the uncontrolled division of malignant cells.

One study revealed that an indole-aryl amide derivative, compound 5 (from the study), induced cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov This arrest was associated with the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor that halts cell cycle progression. nih.gov Furthermore, the compound promoted apoptosis, evidenced by an increase in the pro-apoptotic protein Bax. nih.gov A newly synthesized indole chalcone (B49325) derivative, ZK-CH-11d , was also found to significantly suppress the proliferation of breast cancer cells by arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.gov This apoptotic induction was linked to the release of cytochrome c, increased activity of caspases 3 and 7, and cleavage of PARP. nih.gov

Similarly, a series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivatives were synthesized, with compound 10b emerging as a potent agent. nih.govtandfonline.com This compound blocked the cell cycle in the G2/M phase and induced apoptosis in A549 lung cancer and K562 leukemia cells. nih.govtandfonline.com Flow cytometry analysis confirmed that compound 10b led to a significant increase in late-stage apoptotic cells in a dose-dependent manner. nih.gov Another investigation into novel indol-3-acetamido analogues found that compound 17 induced apoptosis in U87 glioblastoma cells by markedly increasing the expression of pro-apoptotic genes like BAX, BAD, and BIM, as well as the tumor suppressor gene p53. nih.gov

The natural brominated indole derivative, 6-bromoisatin , isolated from the marine gastropod Dicathais orbita, has also been shown to inhibit the cell cycle progression of HT29 cells by causing arrest in the G2/M phase and inducing apoptosis through the activation of caspases 3 and 7. mdpi.com

Table 1: Effects of Indole-Acetamide Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line(s) | Cell Cycle Arrest Phase | Apoptotic Mechanism |

|---|---|---|---|

| Indole-aryl amide 5 nih.gov | HT29 (Colon) | G1 | Upregulation of p21 and Bax proteins |

| Indole chalcone ZK-CH-11d nih.gov | Breast Cancer Cells | G2/M | Cytochrome c release, Caspase 3/7 activation, PARP cleavage |

| Acetamide derivative 10b nih.govtandfonline.com | A549 (Lung), K562 (Leukemia) | G2/M | Dose-dependent increase in late apoptotic cells |

| Indol-3-acetamido analogue 17 nih.gov | U87 (Glioblastoma) | Not specified | Increased expression of BAX, BAD, BIM, and p53 genes |

| 6-bromoisatin mdpi.com | HT29 (Colon) | G2/M | Activation of Caspase 3/7 |

A primary focus of research into 1H-Indole-5-acetamide and its derivatives is their antiproliferative activity against various human cancer cell lines. Numerous studies have synthesized novel derivatives and evaluated their cytotoxicity, often expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

For instance, a series of 1H‐indol‐3‐yl‐N‐phenylacetamide derivatives were synthesized and tested against human breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines. researchgate.net Derivatives containing C-4 chloro (F4 ) and C-4 bromo (F5 ) substituents showed promising results, particularly against MCF-7 cells, with IC50 values of 12.97 µM and 10.62 µM, respectively. researchgate.net In another study, a series of N-phenylisatin-1-acetamide derivatives were screened, demonstrating varied cytotoxic activity against MCF7, A549, and HeLa cell lines. scispace.com

Research on indole-aryl amides identified a derivative, compound 5 , that was particularly selective and effective against the HT29 colon cancer cell line (IC50 = 2.61 µM) and the PC-3 prostate cancer cell line (IC50 = 0.39 µM). nih.gov Furthermore, a novel series of indole-based sulfonohydrazide derivatives were synthesized, with compound 5f showing potent inhibition of both MCF-7 and MDA-MB-468 breast cancer cells, with IC50 values of 13.2 µM and 8.2 µM, respectively. acs.org The indole acetamide cysmethynil (B1669675) and its analogues have also been investigated, showing that structural modifications can lead to significantly greater antiproliferative activity. duke.edu

Table 2: Antiproliferative Activity (IC50) of Selected Indole-Acetamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| F4 (C-4 chloro) researchgate.net | MCF-7 (Breast) | 12.97 |

| F5 (C-4 bromo) researchgate.net | MCF-7 (Breast) | 10.62 |

| Indole-aryl amide 5 nih.gov | HT29 (Colon) | 2.61 |

| Indole-aryl amide 5 nih.gov | PC-3 (Prostate) | 0.39 |

| Sulfonohydrazide 5f acs.org | MCF-7 (Breast) | 13.2 |

| Sulfonohydrazide 5f acs.org | MDA-MB-468 (Breast) | 8.2 |

| Acetamide derivative 10b nih.gov | A549 (Lung) | 0.012 |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.gov Indole derivatives have been investigated for their ability to reverse this resistance.

Studies on indole-3-carbinol (B1674136) (I3C), a phytochemical, found that its acid-condensation products, but not I3C itself, could sensitize MDR cancer cells to conventional chemotherapeutic drugs like vinblastine (B1199706) and doxorubicin (B1662922). nih.gov These derivatives were shown to increase the intracellular accumulation of doxorubicin in resistant cells by directly interacting with and inhibiting P-glycoprotein. nih.gov Similarly, an indole analogue of curcumin (B1669340) was found to reverse multidrug resistance in a lung cancer cell line by downregulating the expression of the ABCB1 gene, which codes for P-glycoprotein. benthamdirect.com This effect was confirmed by studies showing the compound inhibited the P-gp mediated efflux of Rhodamine 123, a known P-gp substrate. benthamdirect.com

Other novel indole derivatives have also shown potent MDR reversal activity. aacrjournals.org A dihydroindeno[1,2-b] indole derivative, LS-2-3j , was found to reverse MDR by inhibiting the function and down-regulating the expression of both ABCB1 (P-gp) and ABCG2 transporters. mdpi.com Furthermore, certain monoterpene indole alkaloid azine derivatives demonstrated considerable MDR reversing activity by selectively inhibiting P-gp and another transporter, ABCC1 (MRP1). nih.gov

Table 3: Multidrug Resistance (MDR) Reversal by Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Target Transporter | Mechanism of Action |

|---|---|---|---|

| Indole-3-carbinol acid-condensation products nih.gov | B16/hMDR-1 (Melanoma) | P-glycoprotein (P-gp) | Direct binding and inhibition of P-gp |

| Indole curcumin benthamdirect.com | MDR A549 (Lung) | ABCB1 (P-gp) | Downregulation of ABCB1 gene expression |

| LS-2-3j mdpi.com | MCF-7/Adr, 293T/ABCG2 | ABCB1, ABCG2 | Inhibition of function and downregulation of expression |

The indole scaffold is also a promising basis for the development of new antimicrobial agents to combat the growing threat of drug-resistant bacteria. nih.govnih.gov

Research has demonstrated that various derivatives based on the indole core exhibit potent antibacterial activity, including against resistant pathogens. In one study, a series of 40 novel indole core derivatives were designed and synthesized. nih.gov Of these, twenty showed in vitro inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Four of these compounds also displayed broad-spectrum activity against Gram-negative bacteria and Mycobacterium tuberculosis. nih.gov

Another study synthesized a series of N-acyl hydrazones derived from indole-3-propionic acid. uobaghdad.edu.iq These compounds displayed moderate activity against the Gram-negative bacterium Escherichia coli, with some also showing intermediate activity against other Gram-positive and Gram-negative bacteria. uobaghdad.edu.iq However, no activity was observed against S. aureus in that particular study. uobaghdad.edu.iq

The mechanism of action for some indole-polyamine conjugates has been linked to the disruption of the bacterial membrane. mdpi.com A series of α,ω-di(indole-3-carboxamido)polyamine derivatives were synthesized, leading to analogues with significant activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans (MIC ≤ 0.28 µM). mdpi.com One analogue, 13b , was shown to disrupt the bacterial membrane of both S. aureus and MRSA, suggesting membrane perturbation as a key antibacterial mechanism. mdpi.com Similarly, indole-3-acetamido-polyamine conjugates also showed strong growth inhibition of MRSA, with some derivatives identified as bactericidal. mdpi.comnih.gov

Table 4: Antibacterial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Bacteria | Potency/Activity |

|---|---|---|

| Novel Indole Core Derivatives nih.gov | Gram-positive (incl. MRSA), some Gram-negative | 20 of 40 compounds active against Gram-positive bacteria |

| N-acyl hydrazones uobaghdad.edu.iq | E. coli (Gram-negative) | Moderate activity |

| α,ω-di(indole-3-carboxamido)polyamines mdpi.com | S. aureus, A. baumannii | MIC ≤ 0.28 µM for lead compounds |

Assessment of Antimicrobial Properties

Antifungal Activity and Mechanisms

Derivatives of this compound have demonstrated notable antifungal properties against a variety of pathogenic fungi. The indole nucleus is a significant scaffold in medicinal chemistry, known to be a constituent in molecules with a wide range of biological activities, including antifungal effects. Research has shown that specific indole derivatives exhibit broad-spectrum antifungal activities, in some cases surpassing the efficacy of commercial agricultural fungicides like hymexazole.

The mechanisms underlying the antifungal action of indole derivatives are multifaceted. One proposed mechanism involves the disruption of fungal cell membrane integrity. Studies on certain indole compounds have shown they can reduce the levels of ergosterol, a vital component of the fungal cell membrane. This reduction compromises membrane fluidity and function, leading to cell lysis. Additionally, some derivatives have been observed to damage the cell wall, causing visible structural flaws and changes in cell size and shape. Another identified mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.

Furthermore, molecular docking studies with related aminoacetamide structures suggest that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential molecular target. nih.gov Inhibition of SDH, a key enzyme in both the citric acid cycle and the electron transport chain, would disrupt fungal respiration and energy production, leading to fungal cell death. The versatility of the indole scaffold allows for these multiple mechanisms of action, making its derivatives promising candidates for the development of new antifungal agents. nih.govresearchgate.net

Antiviral Activity (e.g., HIV-1 Tat inhibition)

A significant area of investigation for indole acetamide derivatives has been in the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus-1 (HIV-1). The HIV-1 Tat protein is a transcriptional factor crucial for viral replication, making it a prime target for therapeutic intervention. mdpi.com

Structure-activity relationship (SAR) studies have identified 1,3,4-oxadiazole (B1194373) derivatives containing indole and acetamide moieties as potent inhibitors of HIV-1 Tat-mediated transcription. mdpi.com In a dual-reporter assay system designed to screen for Tat-specific inhibitors, certain derivatives demonstrated significant inhibitory effects on HIV-1 infectivity. mdpi.com For instance, two prominent derivatives, referred to in the study as compounds 9 and 13 , exhibited half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM, respectively. mdpi.com These compounds showed high selectivity, with selectivity indices (SI), calculated as the ratio of cytotoxic concentration to effective concentration (CC50/EC50), of 371.76 and 196.33, respectively. mdpi.com

Mechanistic studies revealed that these compounds specifically interfere with the viral transcription step. mdpi.com They were found to inhibit the ejection of histone H3 from the long-terminal repeat (LTR) promoter, a process that is necessary for facilitating viral transcription. mdpi.com This targeted action on the epigenetic modulation of the HIV-1 LTR distinguishes their mechanism from many existing antiretroviral drugs and highlights their potential as a new class of therapeutic agents for HIV-1 infection. mdpi.com

Table 1: Anti-HIV-1 Activity of 1,3,4-Oxadiazole Derivatives Containing Indole and Acetamide

| Compound | Tat Inhibition IC50 (µM) | HIV-1 Inhibition EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 9 | 1.05 | 0.17 | 63.20 | 371.76 |

| 13 | 1.87 | 0.24 | 47.12 | 196.33 |

Data sourced from a study on 1,3,4-oxadiazole derivatives of 5-indole-acetamide. mdpi.com

Exploration of Anti-inflammatory Effects

The indole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with indole-3-acetic acid derivatives like Indomethacin being a classic example. Building on this foundation, various derivatives of this compound have been synthesized and evaluated for their anti-inflammatory potential. These compounds are often designed to target key enzymes in the inflammatory cascade.

Research has demonstrated that modifications on the indole ring and the acetamide side chain can significantly influence anti-inflammatory activity. For instance, studies on 3-methyl indole derivatives have shown promising results in animal models, such as the carrageenan-induced rat paw edema test, a standard assay for acute inflammation. The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of inflammatory mediators.

Cyclooxygenase (COX) Inhibition Studies

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is typically induced at sites of inflammation.

Several series of indole acetamide derivatives have been specifically designed and studied as COX inhibitors. The goal is often to achieve selective inhibition of COX-2 over COX-1, which is hypothesized to reduce gastrointestinal side effects associated with traditional NSAIDs. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity comparable to the reference drug indomethacin. One of the most potent compounds from this series was found to selectively inhibit COX-2 expression while demonstrating gastric sparing activity.

In another study, novel quinazolinones conjugated with an indole acetamide moiety were designed to enhance COX-2 selectivity. These hybrid molecules demonstrated superior COX-2 selectivity over their parent compounds and equipotent selectivity to celecoxib, a known COX-2 selective inhibitor. Docking studies have further elucidated the binding interactions of these indole derivatives within the active site of the COX-2 enzyme, often mimicking the binding patterns of established inhibitors.

Neuroprotective and Central Nervous System (CNS)-Related Activities

Indole and its derivatives are of significant interest for their wide range of activities within the central nervous system (CNS), including neuroprotective, anticonvulsant, and antidepressant effects. The indole scaffold is present in many endogenous molecules, such as the neurotransmitter serotonin (B10506), which plays a critical role in mood and cognition.

The neuroprotective potential of indole-based compounds has been linked to their antioxidant properties. Oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases. Certain indole derivatives have shown the ability to protect neuronal cells from oxidative damage induced by agents like hydrogen peroxide. These compounds can preserve cell viability and reduce the production of reactive oxygen species in neuronal cell lines, highlighting their potential to mitigate the cellular damage that occurs in neurodegenerative conditions.

Receptor Ligand Studies (e.g., 5-HT6R, Peripheral Benzodiazepine Receptors)

Serotonin 5-HT6 Receptor (5-HT6R) Ligands: The 5-HT6 receptor is almost exclusively expressed in the CNS and is a promising target for treating cognitive deficits in disorders like Alzheimer's disease. Several classes of N-arylsulfonylindole derivatives have been identified as potent and selective 5-HT6 receptor ligands. Structure-activity relationship studies have shown that substituents on both the indole core and the arylsulfonyl group are critical for high affinity. For instance, 5-methoxy-1-benzenesulfonyl-N,N-dimethyltryptamine was identified as a high-affinity ligand. Multifunctional ligands incorporating a 1-(phenylsulfonyl)-1H-indole fragment have been designed to act as 5-HT6R antagonists while also targeting other disease-relevant pathways. mdpi.com

Table 2: Binding Affinity of Indole Derivatives for the 5-HT6 Receptor

| Compound Series | Representative Compound | Binding Affinity (Ki, nM) |

|---|---|---|

| N1-Arylsulfonyltryptamines | 5-Methoxy-1-benzenesulfonyl analogue | High Affinity |

| Tacrine-Indole Hybrids | Compound 17 | 13 |

| Rivastigmine-Indole Hybrids | Compound 35 | 15 |

Data compiled from studies on N-arylsulfonylindoles and multifunctional indole derivatives. mdpi.com

Peripheral Benzodiazepine Receptor (PBR) Ligands: The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18 kDa translocator protein (TSPO), is overexpressed in activated microglia during neuroinflammation, making it a valuable diagnostic and therapeutic target. Indoleacetamides represent a distinct class of high-affinity PBR ligands. A notable example is the compound SSR180575 (7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide), which demonstrates high affinity for both rat and human PBR with an IC50 value in the low nanomolar range (2.5-3.5 nM). Such ligands have been shown to promote neuronal survival and repair in preclinical models of neurodegeneration, suggesting their therapeutic potential for conditions like peripheral neuropathies.

Enzyme Inhibition in Neurodegenerative Pathways (e.g., Acetylcholinesterase, BACE1)

Acetylcholinesterase (AChE) Inhibition: According to the cholinergic hypothesis, cognitive decline in Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine (B1216132). Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. Indole-based multifunctional ligands have been developed that combine AChE inhibition with other beneficial activities. For example, hybrid molecules linking the indole core to known AChE-inhibiting scaffolds like tacrine (B349632) have been synthesized. mdpi.com These compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. One such tacrine-indole derivative showed potent inhibition of both AChE (IC50 = 8 nM) and butyrylcholinesterase (BuChE; IC50 = 24 nM), an enzyme that also plays a role in acetylcholine hydrolysis in the Alzheimer's brain. mdpi.com

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition: The accumulation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. BACE1 is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP). Consequently, inhibiting BACE1 is a major therapeutic goal to slow disease progression. Melatonin (B1676174) (N-acetyl-5-methoxytryptamine), an endogenous indoleamine, and its derivatives have been investigated as BACE1 inhibitors. In one study, melatonin and several of its synthetic derivatives displayed potent BACE1 inhibitory activity, with over 75% inhibition at a 5 µM concentration. Molecular docking studies suggest these indole derivatives can bind to key catalytic residues like Asp32 and also interact with the flexible "flap" region covering the active site, including a π-π stacking interaction with Tyr71. This indicates that the indole scaffold is a viable starting point for the design of novel BACE1 inhibitors.

Antidiabetic Potential and Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Derivatives of indole-acetamide have been investigated for their potential in managing hyperglycemia by inhibiting key digestive enzymes, α-amylase and α-glucosidase. nih.gov These enzymes are crucial for breaking down complex carbohydrates into absorbable simple sugars; their inhibition can help control postprandial blood glucose levels. nih.govnih.gov

Studies on a series of indole-3-acetamides demonstrated good to moderate inhibitory activity against the α-amylase enzyme. nih.govresearchgate.net For instance, synthesized indole-3-acetamides (1-24) showed IC50 values against α-amylase ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 0.92 ± 0.4 μM). nih.govresearchgate.net Similarly, a series of thiazolidinone-based indole derivatives exhibited potent inhibition against both α-amylase and α-glucosidase, with some compounds showing several-fold better activity than acarbose. nih.gov Specifically, IC50 values ranged from 1.50 ± 0.05 to 29.60 ± 0.40 μM for α-amylase and 2.40 ± 0.10 to 31.50 ± 0.50 μM for α-glucosidase. nih.gov

Further research into new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives also revealed significant α-glucosidase inhibitory abilities. researchgate.netbohrium.com One representative compound, (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide, was found to be approximately 118.8 times more potent than acarbose against MCF-7 cells and acted as an uncompetitive inhibitor of α-glucosidase. researchgate.net

| Compound Series | Derivative Example | Enzyme | IC50 Value (μM) | Reference Standard (Acarbose) IC50 (μM) | Source |

|---|---|---|---|---|---|

| Indole-3-acetamides | Compound 15 | α-Amylase | 1.09 ± 0.11 | 0.92 ± 0.40 | nih.govresearchgate.net |

| Thiazolidinone-based indoles | Compound 5 | α-Amylase | 1.50 ± 0.05 | 10.20 ± 0.10 | nih.gov |

| Thiazolidinone-based indoles | Compound 5 | α-Glucosidase | 2.40 ± 0.10 | 11.70 ± 0.10 | nih.gov |

| Indole-carbohydrazide-phenoxy-N-phenylacetamides | Compound 11d | α-Glucosidase | Significantly more potent than acarbose | N/A | researchgate.net |

Antioxidant Activity Studies

The antioxidant potential of indole-acetamide derivatives has been evaluated through various in vitro assays, primarily focusing on their ability to scavenge stable free radicals. nih.govresearchgate.net The most common methods used are the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.netugm.ac.id

A study on a series of indole-3-acetamides found that all synthetic derivatives effectively scavenged reactive oxygen species. nih.gov The IC50 values ranged from 0.35 ± 0.1 to 2.19 ± 0.08 μM in the ABTS assay and 0.81 ± 0.25 to 2.75 ± 0.03 μM in the DPPH assay. nih.gov Compound 15 from this series, which was also a potent α-amylase inhibitor, showed significant antioxidant potential with IC50 values of 0.35 ± 0.1 μM (DPPH) and 0.81 ± 0.25 μM (ABTS). researchgate.net

Research on other ethenyl indoles has shown that their antioxidant activity is dependent on the substituents on the molecule. rsc.org Derivatives with electron-donating groups exhibit antioxidant properties comparable to vitamin E, whereas those with strong electron-withdrawing substituents show little to no activity. rsc.org For example, a hydroxy-substituted ethenyl indole demonstrated an IC50 of approximately 24 μM, which is comparable to vitamin E's IC50 of ~26 μM in the DPPH assay. rsc.org The mechanism is suggested to be a hydrogen and/or electron and proton transfer process to quench the free radical. rsc.org

| Compound Series/Derivative | Assay | IC50 Value (μM) | Source |

|---|---|---|---|

| Indole-3-acetamides (Range) | DPPH | 0.81 ± 0.25 – 2.75 ± 0.03 | nih.gov |

| Indole-3-acetamides (Range) | ABTS | 0.35 ± 0.1 – 2.19 ± 0.08 | nih.gov |

| Indole-3-acetamide (B105759) (Compound 15) | DPPH | 0.35 ± 0.1 | researchgate.net |

| Indole-3-acetamide (Compound 15) | ABTS | 0.81 ± 0.25 | researchgate.net |

| Hydroxy substituted ethenyl indole | DPPH | ~24 | rsc.org |

Other Potential Biological Activities (e.g., Antitrypanosomal, Anti-malarial)

The indole scaffold is a key feature in compounds developed to combat parasitic diseases, including malaria and trypanosomiasis. nih.gov A screen of the Janssen Jumpstarter library against Plasmodium falciparum, the parasite responsible for malaria, identified the N-acetamide indole class as a promising hit. nih.gov Subsequent optimization led to analogs with potent asexual stage activity. nih.gov The mechanism for some of these derivatives is believed to involve targeting the parasite's PfATP4 protein. nih.gov

In the area of antitrypanosomal research, diamidine indole derivatives have been designed based on the known activity of compounds like DAPI. nih.gov Many of these indole diamidines showed excellent inhibitory activity against Trypanosoma brucei, with IC50 values in the nanomolar range. nih.gov Nitrotriazole-based acetamides and propanamides have also been synthesized and evaluated for broad-spectrum antitrypanosomal activity. semanticscholar.org Studies showed that linkage elongation from an acetamide to a propanamide derivative could increase anti-HAT (Human African Trypanosomiasis) activity by 4- to 214-fold. semanticscholar.org For example, one propanamide was 23-fold more active than its acetamide counterpart against T. b. rhodesiense. semanticscholar.org Other research on 1,2,3-triazole derivatives highlighted analogs with potent activity against Trypanosoma cruzi trypomastigotes, with some showing IC50 values up to 100 times greater than the reference drug benznidazole (B1666585). mdpi.com

| Compound Class | Activity | Target Organism | Key Findings | Source |

|---|---|---|---|---|

| N-acetamide indoles | Antimalarial | Plasmodium falciparum | Identified as a hit class; targets PfATP4. | nih.gov |

| Diamidine indoles | Antitrypanosomal | Trypanosoma brucei | Excellent inhibition with IC50 values in the nanomolar range. | nih.gov |

| Nitrotriazole-based propanamides | Antitrypanosomal | T. b. rhodesiense | Up to 214-fold more active than acetamide analogs. | semanticscholar.org |

| 1,2,3-Triazole derivatives | Antitrypanosomal | Trypanosoma cruzi | Potent activity, with IC50 values (e.g., 0.21 µM) much lower than benznidazole (22.79 µM). | mdpi.com |

Molecular Targets and Mechanisms of Action Research

Receptor Binding Affinity and Selectivity Profiling

Indole derivatives, including those related to indole-acetamide, are recognized for their interaction with various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, which are key targets in the central nervous system (CNS). nih.gov

Research into a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines aimed to identify selective and potent 5-HT1A receptor agonists. researchgate.net The introduction of a carboxamide group at the 5-position of the indole ring, creating a structure related to this compound, was shown to maintain high 5-HT1A affinity. researchgate.net For instance, 3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide was identified as a highly selective 5-HT1A receptor agonist with a nanomolar affinity (IC50 = 0.9 nM) and high selectivity over the dopamine (B1211576) D2 receptor (IC50 > 850 nM). researchgate.net Another derivative, 3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide, showed even more potent 5-HT1A affinity (IC50 = 0.09 nM). researchgate.net

The selectivity profile is crucial for therapeutic potential. Benzamide-based compounds have been evaluated for their affinity at sigma-1 (S1R) and sigma-2 (S2R) receptors. mdpi.com While not indole-acetamides, this research highlights the methods used for profiling. Competitive binding assays using radioligands like 3H-pentazocine for S1R and [3H]-DTG for S2R are employed to determine the equilibrium dissociation constants (Ki). mdpi.com For a lead compound, a high affinity for S1R (Ki = 3.2 nM) was observed with a selectivity ratio (S2R/S1R) of 190. mdpi.com Modifications to the molecular structure significantly impacted both affinity and selectivity, demonstrating the ability to fine-tune receptor interaction profiles. mdpi.com

| Compound | Receptor | Binding Affinity (IC50) | Source |

|---|---|---|---|

| 3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide | 5-HT1A | 0.9 nM | researchgate.net |

| 3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide | D2 | > 850 nM | researchgate.net |

| 3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide | 5-HT1A | 0.09 nM | researchgate.net |

| 3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide | D2 | 140 nM | researchgate.net |

Enzyme Inhibition Kinetics and Specificity

Understanding the kinetics and specificity of enzyme inhibition is fundamental to elucidating the mechanism of action of indole-acetamide derivatives. For antidiabetic applications, studies have not only quantified the inhibitory potency (IC50) but also determined the mode of inhibition against enzymes like α-glucosidase.

For example, a study on indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives identified a potent compound that acts as an uncompetitive inhibitor against α-glucosidase. researchgate.net This mode of inhibition suggests that the inhibitor binds only to the enzyme-substrate complex. In another study, a thieno[2,3-b]quinoline-acetamide derivative was found to be a competitive inhibitor of α-glucosidase, indicating that it competes with the substrate for binding to the enzyme's active site. researchgate.net Molecular docking studies often complement kinetic analyses to visualize how these molecules interact with key residues within the active site of the target enzyme. nih.govresearchgate.netresearchgate.net

Tubulin Polymerization Inhibition

A significant area of research for indole-based compounds, including derivatives structurally related to indole-acetamide, is their role as anticancer agents that target tubulin. semanticscholar.orgnih.gov Tubulin is the protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. nih.gov Inhibitors of tubulin polymerization can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis, making them valuable in cancer therapy. rsc.org

Many indole derivatives function by binding to the colchicine (B1669291) binding site on β-tubulin, preventing its polymerization. nih.gov A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed as analogs of Combretastatin A-4 (CA-4), a known tubulin inhibitor. rsc.orgnih.gov One compound from this series, 7d, exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM, respectively. rsc.org Mechanistic studies confirmed that this compound inhibited tubulin polymerization in a manner consistent with colchicine, induced apoptosis, and arrested cells in the G2/M phase. rsc.org Another study on 6- and 7-heterocyclyl-1H-indole derivatives identified a compound (1k) with potent inhibition of tubulin polymerization (IC50 = 0.58 ± 0.06 µM). nih.gov

| Compound | Cell Line | Antiproliferative IC50 (μM) | Tubulin Polymerization IC50 (μM) | Source |

|---|---|---|---|---|

| Compound 7d | HeLa | 0.52 | Not specified | rsc.org |

| Compound 7d | MCF-7 | 0.34 | Not specified | rsc.org |

| Compound 7d | HT-29 | 0.86 | Not specified | rsc.org |

| Compound 5m | Not specified | 0.11 - 1.4 | 0.37 ± 0.07 | nih.gov |

| Compound 1k | MCF-7 | 0.0045 ± 0.001 | 0.58 ± 0.06 | nih.gov |

DNA Topoisomerase Inhibition

While the indole nucleus is a component of many DNA-interacting agents, the direct inhibitory effect of this compound on DNA topoisomerases is not well-documented in publicly available research. However, studies on related indole derivatives suggest that this class of compounds can interact with DNA, a prerequisite for topoisomerase inhibition, although this interaction does not always translate to direct enzyme inhibition.

| Compound | Biological Activity | DNA Binding Constant (Kb) | Topoisomerase-I Inhibition |

|---|---|---|---|

| 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a) | Active against leukemia cell lines (HL60 and K562) | 5.69 × 10⁴ | No |

| 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c) | Antitumor activity against T47D breast cancer cell line (IC50 = 1.93 μM) | Not Reported | Not Reported |

Histone Deacetylase (HDAC) and Sirtuin Modulation

The modulation of histone deacetylases (HDACs) and sirtuins (SIRTs), which are class III HDACs, represents a significant area of investigation for indole derivatives. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.

A series of N¹-hydroxyterephthalamide derivatives featuring an indole cap group have been designed and synthesized as novel HDAC inhibitors. Within this series, compound 12m emerged as a particularly potent inhibitor, with an IC50 value of 0.074 μM against HeLa nuclear extract, demonstrating greater inhibitory activity than the established HDAC inhibitor SAHA (IC50 = 0.131 μM). Further analysis revealed that compound 12m exhibits a similar isoform selectivity profile to the approved drug PXD101.

In the realm of sirtuin modulation, indole-containing compounds have been identified as potent and selective inhibitors of SIRT1. One of the most notable examples is the compound EX-527, which is structured around an indole nucleus. High-throughput screening has led to the discovery of a series of indoles that potently inhibit SIRT1 with IC50 values in the nanomolar range, representing a significant improvement over previously reported SIRT inhibitors. Kinetic studies suggest that these indole-based inhibitors may bind to the enzyme after the release of nicotinamide, thereby preventing the release of the deacetylated peptide and O-acetyl-ADP-ribose.

| Compound | Target | IC50 (μM) |

|---|---|---|

| 12m | HeLa nuclear extract (HDACs) | 0.074 |

| SAHA (Control) | HeLa nuclear extract (HDACs) | 0.131 |

Kinase Inhibition (e.g., Src Kinase)

Kinase inhibition is another well-established mechanism of action for indole derivatives. The cooperation between c-Src and EGFR has been implicated in promoting a more aggressive phenotype in various tumors. Consequently, the dual inhibition of these kinases is a promising therapeutic strategy.

In a study focused on developing dual EGFR and Src kinase inhibitors, a novel indole derivative, compound 16 , demonstrated potent activity against Src kinase with an IC50 of 0.002 μM. This compound also showed strong induction of apoptosis in prostate cancer cell lines. Within the same study, a series of urea-containing indole derivatives (6-11 ) exhibited a strong inhibition profile against Src kinase, with inhibition percentages ranging from 80.12% to 89.68%, comparable to the reference compound dasatinib (B193332) (93.26%).

| Compound | Target Kinase | IC50 (μM) | % Inhibition |

|---|---|---|---|

| 16 | Src | 0.002 | Not Reported |

| 6-11 (Urea-containing derivatives) | Src | Not Reported | 80.12 - 89.68% |

| Dasatinib (Reference) | Src | Not Reported | 93.26% |

Modulation of Signal Transduction Pathways

Indole compounds and their derivatives are known to modulate multiple cellular signaling pathways, which is a key aspect of their biological effects. The PI3K/Akt/mTOR and NF-κB signaling pathways are critical in cell survival, proliferation, and metastasis, and are often dysregulated in cancer.

Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate the PI3K/Akt/mTOR signaling pathway. These natural indole compounds are also effective modulators of the downstream transcription factor NF-κB. The inhibition of NF-κB by indole compounds is a recurring observation in the literature. This modulation of the PI3K/Akt/mTOR/NF-κB signaling network is thought to contribute to their ability to inhibit invasion, and angiogenesis.

Furthermore, indole alkaloids have been found to exert their anticancer effects by targeting the MAPK signaling pathway. For example, fumigaclavine C, an indole alkaloid, has been shown to inhibit the proliferation of MCF-7 breast cancer cells in a dose-dependent manner by blocking the signal transduction of key molecules in the MAPK pathway, including ERK, JNK, and p38.

Interactions with Biological Macromolecules

The biological activity of this compound and its derivatives is predicated on their interaction with various biological macromolecules, including proteins (such as enzymes) and nucleic acids.

In terms of protein interactions, a study of indole-3-acetamide derivatives demonstrated their ability to inhibit the enzyme α-amylase. Molecular docking studies revealed that these compounds bind to the active site of the enzyme, with interactions involving key amino acid residues. For instance, the NH group of the indole moiety can form a hydrogen bond with Asp300, while the phenyl ring can engage in π–π interactions with Trp59. The inhibitory activity of these derivatives against α-amylase, with IC50 values in the low micromolar range, highlights their potential as enzyme inhibitors.

Regarding interactions with nucleic acids, as mentioned in section 3.2.2.2, indole derivatives have been shown to bind to DNA. Spectroscopic studies have revealed that these compounds can interact with calf thymus DNA (ctDNA), causing hypochromic and hyperchromic effects, as well as shifts in the spectral maxima. The indole nucleus is thought to contribute to the intercalation of these molecules into the DNA structure. This DNA binding ability is a crucial aspect of the antitumor properties of certain indole derivatives.

| Derivative Class | Macromolecule | Type of Interaction | Key Findings |

|---|---|---|---|

| Indole-3-acetamide derivatives | α-Amylase (Enzyme) | Active site binding (H-bonds, π–π interactions) | Inhibition of enzyme activity with IC50 values in the low micromolar range. |

| Indole-thiazolidine derivatives | DNA | Groove binding/Intercalation | High DNA binding constants (e.g., Kb of 5.69 × 10⁴ for one derivative). |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of 1H-Indole-5-acetamide derivatives is intrinsically linked to their structural framework, which consists of an indole (B1671886) core, an acetamide (B32628) side chain, and various substituents. SAR studies have identified several key features that are crucial for their therapeutic effects across different targets.

The indole nucleus itself is a well-established pharmacophore, known to mimic the structure of peptides and interact with a variety of enzymes and receptors. researchgate.netchula.ac.th The acetamide group attached at the 5-position of the indole ring plays a significant role in mediating interactions with biological targets, often through hydrogen bonding. mdpi.com

In the context of anti-HIV activity, research has shown that the presence of a 1,3,4-oxadiazole (B1194373) moiety linked to the indole core, along with the acetamide group, is important for potent inhibitory effects on HIV-1 Tat-mediated viral transcription. asm.org Specifically, derivatives containing both indole and acetamide functionalities exhibited significant inhibitory effects on HIV-1 infectivity. asm.org

For antimalarial activity, the N-acetamide indole chemotype has been identified as a novel scaffold. nih.gov SAR investigations revealed that substituents on the indole framework and the aryl acetamide are critical for antiplasmodial potency. nih.gov For instance, the combination of a 3,4,5-trimethoxy aryl group on the acetamide and a 3-chloro substituent on the indole led to analogs with suitable antiplasmodial potency. nih.gov

In the pursuit of antihyperglycemic agents, indole-3-acetamide (B105759) derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. acs.org The key structural feature for good interaction was found to be the presence of electron-withdrawing groups, such as halogens, at specific positions on the phenyl ring of the acetamide moiety. acs.org

Furthermore, in the development of gonadotropin-releasing hormone (GnRH) receptor antagonists, the incorporation of carboxamide and acetamide substituents at the indole 5-position of 2-aryltryptamine derivatives resulted in potent binding affinity. nih.gov

The position of substituents on the indole ring also dictates the biological activity profile. Studies on N-piperidinyl indoles have shown that 2-substituted indoles have higher NOP binding affinities and act as full agonists, whereas 3-substituted derivatives are partial agonists. nih.gov This highlights the importance of the substitution pattern on the indole core for determining the intrinsic activity and selectivity of these compounds. nih.gov

Impact of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by the strategic placement of various substituents on the indole ring and the acetamide side chain. The electronic and steric properties of these substituents play a pivotal role in modulating the interaction of the molecule with its biological target.

In the development of antimalarial N-acetamide indoles, the effect of substituents has been systematically studied. nih.gov For example, the removal of a 5-methyl substitution on a 1,3,4-oxadiazole ring attached to the indole core was found to be detrimental to antiplasmodial activity, indicating that the methyl group is required for activity. nih.gov Conversely, replacing the methyl group with larger hydrophobic groups like trifluoromethyl or isopropyl also led to a loss of activity, suggesting that steric volume is a critical factor. nih.gov The introduction of a 3,4,5-trimethoxy aryl group on the acetamide functionality was shown to enhance metabolic stability and maintain potent antiplasmodial activity. nih.gov

For α-amylase inhibitors based on the indole-3-acetamide scaffold, the nature and position of substituents on the phenyl ring of the acetamide moiety significantly influence their inhibitory potency. acs.orgnih.gov The presence of halide groups on the phenyl ring was identified as a key feature for enhanced activity. acs.orgnih.gov Specifically, compounds with chloro- and methyl-substituents on the phenyl ring demonstrated notable inhibitory activity against the α-amylase enzyme. acs.orgnih.gov

The following interactive table summarizes the impact of different substituents on the biological activity of indole acetamide derivatives based on reported research findings.

| Scaffold | Substituent Modification | Position | Effect on Biological Activity | Reference |

| N-acetamide indole (antimalarial) | Removal of methyl group | 5-position of 1,3,4-oxadiazole | Deleterious to antiplasmodial activity | nih.gov |

| N-acetamide indole (antimalarial) | Replacement of methyl with trifluoromethyl or isopropyl | 5-position of 1,3,4-oxadiazole | Ablated activity | nih.gov |

| N-acetamide indole (antimalarial) | Addition of 3,4,5-trimethoxy aryl group | Aryl acetamide | Improved metabolic stability and potency | nih.gov |

| Indole-3-acetamide (α-amylase inhibitor) | Addition of halide groups | Phenyl ring of acetamide | Enhanced inhibitory activity | acs.orgnih.gov |

| Indole-3-acetamide (α-amylase inhibitor) | Addition of chloro-methylphenyl group | Phenyl ring of acetamide | Best activity against α-amylase | acs.orgnih.gov |

These examples underscore the importance of systematic exploration of substituent effects in the optimization of lead compounds. The electronic nature (electron-donating or electron-withdrawing) and the size of the substituents can influence binding affinity, selectivity, and pharmacokinetic properties of the resulting molecules.

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound and its derivatives helps in understanding their preferred shapes and identifying the specific conformation, known as the bioactive conformation, which is responsible for their biological activity.

Studies on acetamide derivatives have shown that restricted rotation around the amide N-CO bond and the aryl-nitrogen bond can lead to the existence of multiple rotational isomers, or rotamers, in solution. researchgate.net The relative populations of these conformers can be influenced by the nature of the substituents. For N-alkyl-N-(o-acylphenyl)acetamides, the presence of two rotational isomers was clearly observed in their 1H NMR spectra. researchgate.net

Molecular docking studies are often employed to predict the bioactive conformations of ligands within the binding sites of their target proteins. scielo.br For indole-3-acetamide derivatives targeting the α-amylase enzyme, in silico docking simulations have been used to explore their binding modes. acs.orgnih.gov These studies have shown that the indole moiety and the substituted phenyl ring of the acetamide group engage in specific interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the active site of the enzyme. acs.orgnih.gov The ability of a molecule to adopt a conformation that complements the binding site is a critical determinant of its potency.

While specific conformational analysis data for this compound itself is not extensively detailed in the available literature, the general principles derived from studies of related indole and acetamide compounds suggest that its biological activity is likely governed by a specific, low-energy conformation that allows for optimal interactions with its target.

Computational and in Silico Approaches in the Research of 1h Indole 5 Acetamide

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as an indole (B1671886) acetamide (B32628) derivative, within the active site of a target protein. This analysis is crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective analogs.

In studies involving related indole-3-acetamide (B105759) derivatives, molecular docking has been successfully used to explore binding interactions with enzymes like α-amylase. ethernet.edu.et The process involves preparing the 3D structures of both the ligand and the protein target (often obtained from crystallographic data in the Protein Data Bank) and then using a scoring function to evaluate the fitness of different binding poses. ethernet.edu.et

Key insights gained from these studies include:

Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction.

Interaction Analysis: Identification of specific amino acid residues involved in the binding.

Types of Interactions: Characterization of the non-covalent forces stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the NH group of the indole core is often identified as a key hydrogen bond donor. ethernet.edu.et

The findings from docking studies are typically summarized in a table to compare the interactions and binding affinities of different compounds within the same target.

Table 1: Representative Molecular Docking Interactions for Indole Acetamide Derivatives with α-Amylase

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Indole NH group | Asp300 |

| Hydrogen Bonding | Acetamide C=O group | His201 |

| π-π Stacking | Indole Ring | Trp59 |

Note: This data is illustrative of interactions observed for indole-3-acetamide derivatives and is used to model potential interactions for 1H-Indole-5-acetamide.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations calculate the motion of every atom in the system, providing critical information about the stability and conformational flexibility of the complex. This method is essential for validating the results of docking studies and for gaining a deeper understanding of the binding mechanism.

An MD simulation can reveal:

The stability of the ligand within the binding pocket.

The persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation period.

Conformational changes in the protein or ligand upon binding.

The stability of the complex is often assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand has found a stable binding mode. Dynamic cross-correlation matrices can also be calculated to understand how the binding of an inhibitor affects the correlated movements within the protein structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, researchers can predict the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model involves:

Data Set Compilation: Assembling a series of related compounds (e.g., indole derivatives) with experimentally determined biological activities.

Descriptor Calculation: Computing various molecular descriptors for each compound, which are numerical values that encode different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a mathematical equation that correlates the descriptors with biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

For indole derivatives, 2D and 3D-QSAR models have been developed to predict activities such as anti-inflammatory and anticancer effects. These models help identify the key structural features that are either beneficial or detrimental to the desired biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide precise information about a molecule's properties, which helps in understanding its chemical behavior and interaction mechanisms at a fundamental level.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are critical in determining a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.